![molecular formula C12H21N B2775568 1-(3-Cyclopentyl-1-bicyclo[1.1.1]pentanyl)-N-methylmethanamine CAS No. 2287287-14-1](/img/structure/B2775568.png)
1-(3-Cyclopentyl-1-bicyclo[1.1.1]pentanyl)-N-methylmethanamine
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Description
Bicyclo[1.1.1]pentanes (BCPs) are increasingly relevant in medicinal chemistry discovery research because of their role as bio-isosteres . Over the last decade, the successful use of BCP as a para-disubstituted benzene replacement has made it a highly valuable pharmacophore .
Synthesis Analysis
The synthesis of BCPs bearing carbon and halogen substituents can be achieved under exceptionally mild reaction conditions, via triethylborane-initiated atom-transfer radical addition ring-opening of tricyclo[1.1.1.0 1,3]pentane (TCP) with alkyl halides . This chemistry displays broad substrate scope and functional group tolerance .
Molecular Structure Analysis
The BCP structure is a small, 3-dimensional, strained ring structure . It’s utilized as an sp3-rich bioisostere for tert-butyl- and aryl groups as well as internal alkynes .
Chemical Reactions Analysis
The preparation of unsymmetrical 1,3-disubstituted-BCP ketones remains challenging and still requires multiple chemical steps . A single-step, multi-component approach to versatile disubstituted BCP ketones via nickel/photoredox catalysis has been reported .
Physical And Chemical Properties Analysis
BCPs are known for their unique physical and chemical properties. They are used as bioisosteres of aromatic rings as well as tert-butyl- and alkyne groups in medicinal chemistry .
Mechanism of Action
Future Directions
properties
IUPAC Name |
1-(3-cyclopentyl-1-bicyclo[1.1.1]pentanyl)-N-methylmethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N/c1-13-9-11-6-12(7-11,8-11)10-4-2-3-5-10/h10,13H,2-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJOVHZWEAUBTFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC12CC(C1)(C2)C3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
({3-Cyclopentylbicyclo[1.1.1]pentan-1-yl}methyl)(methyl)amine |
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